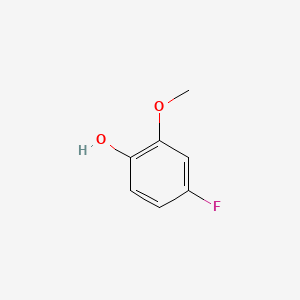

4-Fluoro-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULGLTLTWBZBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196359 | |

| Record name | 4-Fluoroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-93-1 | |

| Record name | 4-Fluoro-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-methoxyphenol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxyphenol, also known as 4-fluoroguaiacol, is a halogenated phenolic compound with significant potential in various scientific and industrial domains. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenol ring, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and data visualizations to support research and development activities.

Core Physical and Chemical Properties

The molecular structure of this compound, with its functional groups, dictates its physical and chemical behavior. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding, while the fluorine atom influences its polarity and metabolic stability.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂ | [1][2] |

| Molecular Weight | 142.13 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 195 °C (lit.) | [2] |

| Density | 1.247 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.517 (lit.) | [2] |

| Flash Point | 101.6 °C (closed cup) | |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in organic solvents; limited solubility in water. | Inferred from properties of similar compounds |

Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 450-93-1 | [1][2] |

| IUPAC Name | This compound | [4][5] |

| InChI | InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | [4] |

| InChIKey | OULGLTLTWBZBLO-UHFFFAOYSA-N | [4] |

| SMILES | COc1cc(F)ccc1O | [5] |

| MDL Number | MFCD00070797 | [1] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 2850-3100 cm⁻¹ region. Strong absorptions corresponding to C-O stretching of the ether and phenol functionalities should appear in the 1000-1300 cm⁻¹ range. The C-F stretching vibration will likely be observed as a strong band in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The spectrum is expected to show a singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm. The aromatic protons will appear as multiplets or doublets of doublets in the range of 6.5-7.5 ppm, with coupling constants characteristic of their positions relative to each other and the fluorine atom. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are in unique chemical environments. The carbon of the methoxy group is expected around 55-60 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹J C-F), resulting in a doublet. The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings, respectively. The carbon bearing the hydroxyl group and the carbon bearing the methoxy group will be deshielded and appear at the lower field end of the aromatic region.

Mass Spectrometry (MS): Mass spectrometry data from PubChem indicates a molecular ion peak [M]⁺ at m/z 142.[4] Fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety or other characteristic cleavages of the aromatic ring.

Experimental Protocols

A general experimental workflow for the synthesis and purification of a phenol derivative like this compound is outlined below.

General Synthesis and Purification Workflow

Caption: A generalized experimental workflow for the synthesis, work-up, and purification of a substituted phenol like this compound.

Reactivity and Applications

This compound is a versatile building block in organic synthesis. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic aromatic substitution reactions, although the position of substitution will be directed by the existing substituents.

Its primary application lies in its use as an intermediate in the synthesis of more complex molecules. For instance, it may be used in the preparation of:

-

Pharmaceuticals: The fluorophenol moiety is present in various biologically active compounds.

-

Agrochemicals: Fluorinated organic compounds are a significant class of modern pesticides.

-

Masked o-benzoquinones: These are useful reagents in organic synthesis.

-

Polymers: It can be used as a monomer for the synthesis of poly(this compound).

Biological Activity

Currently, there is limited direct research on the specific biological activities and signaling pathways of this compound. However, the biological activities of related methoxyphenol compounds have been studied. For example, some 2-methoxyphenols have been investigated for their antioxidant and cyclooxygenase (COX)-2 inhibitory effects.[6] Additionally, other studies have explored the antimicrobial properties of natural methoxyphenol compounds against foodborne pathogens.[7] Based on its structural similarity to these compounds, it is plausible that this compound may exhibit similar biological properties. The fluorine substituent could potentially enhance its metabolic stability and bioavailability, making it an interesting candidate for further biological evaluation.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships of Chemical Information

The various identifiers and properties of a chemical compound are interconnected and provide a comprehensive profile for its use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 450-93-1 [m.chemicalbook.com]

- 3. B22211.06 [thermofisher.com]

- 4. This compound | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

4-Fluoro-2-methoxyphenol: A Technical Overview for Researchers

This guide provides a detailed overview of 4-Fluoro-2-methoxyphenol, a fluorinated aromatic compound of interest in synthetic chemistry and drug discovery. It covers its chemical structure, molecular properties, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as 4-fluoroguaiacol, is a substituted phenol with the chemical formula C₇H₇FO₂.[1][2][3] Its structure consists of a benzene ring substituted with a fluorine atom, a hydroxyl group, and a methoxy group. The IUPAC name for this compound is this compound.[1][3][4]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 142.13 g/mol | [1][2][3][5] |

| CAS Number | 450-93-1 | [2][3][5] |

| Molecular Formula | C₇H₇FO₂ | [1][2][3] |

| Density | 1.247 g/mL at 25 °C (lit.) | [2][5] |

| Boiling Point | 195 °C (lit.) | [2][3][5] |

| Flash Point | 101.6 °C - closed cup | [5][6] |

| Refractive Index | n20/D 1.517 (lit.) | [2][5] |

| SMILES | COc1cc(F)ccc1O | [4][5] |

| InChI Key | OULGLTLTWBZBLO-UHFFFAOYSA-N | [1][3][5] |

Experimental Protocols

Synthesis of 4-Fluoro-2-methoxyaniline

A process for the preparation of 4-fluoro-2-methoxyaniline from 4-fluoro-2-methoxy-1-nitrobenzene has been described.[7] This reaction typically involves the reduction of the nitro group. In one documented procedure, 4-fluoro-2-methoxy-1-nitrobenzene is hydrogenated in methanol using a Raney Nickel catalyst under a hydrogen atmosphere in an autoclave.[7] The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-fluoro-2-methoxyaniline.

Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide

The acetylation of 4-fluoro-2-methoxyaniline provides N-(4-fluoro-2-methoxyphenyl)acetamide.[7] In a typical procedure, 4-fluoro-2-methoxyaniline is dissolved in acetic acid.[7] Acetic anhydride is then added slowly to the solution. The reaction mixture is heated to drive the reaction to completion.[7] After cooling, the product can be isolated by precipitation in water and subsequent filtration.[7]

Applications in Synthesis

This compound serves as a precursor in the synthesis of various molecules. For instance, it can be used to synthesize 4-halo-masked o-benzoquinones (MOBs) and fluorinated masked o-benzoquinones.[2][5] It is also a starting material for the preparation of poly(this compound).[2][5] Furthermore, derivatives of this compound, such as 4-fluoro-2-methoxy-5-nitroaniline, are key starting materials in the synthesis of kinase inhibitors like Osimertinib.[7]

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a derivative from this compound, based on common organic chemistry laboratory procedures.

References

- 1. This compound | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 450-93-1 [m.chemicalbook.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. B22211.14 [thermofisher.com]

- 5. This compound 97 450-93-1 [sigmaaldrich.com]

- 6. This compound | 450-93-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

Solubility Profile of 4-Fluoro-2-methoxyphenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The solubility of 4-Fluoro-2-methoxyphenol is influenced by the polarity of the solvent, temperature, and the presence of other solutes. Due to the presence of both a polar hydroxyl group and a less polar fluoromethoxybenzene ring, its solubility can vary significantly across different organic solvents.

To facilitate consistent data collection and comparison, the following table provides a structured format for recording experimentally determined solubility data. Researchers are encouraged to use this template to document their findings.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| Dimethyl Sulfoxide (DMSO) | |||

| User-defined solvent |

Note: The data in this table is intended to be populated by the user based on experimental results.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest using the widely accepted shake-flask method followed by gravimetric analysis. This method is considered the gold standard for thermodynamic solubility determination.[1]

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).[2]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) to remove any undissolved microparticles. The filter material should be compatible with the organic solvent used.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the clear filtrate into a pre-weighed, dry evaporating dish or vial.[3][4]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the dish or vial in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish or vial in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight.

-

The solubility in g/L can be calculated by dividing the mass of the dissolved solid by the volume of the filtrate taken for analysis.

-

To express the solubility in mol/L, divide the solubility in g/L by the molecular weight of this compound (142.13 g/mol ).

-

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, providing a visual representation of the key steps in its preparation. This workflow is based on established organic synthesis reactions.

This guide provides a foundational framework for researchers working with this compound. By following the detailed experimental protocol and utilizing the provided data table, the scientific community can build a robust and comparable dataset on the solubility of this important compound in various organic solvents. This information is critical for optimizing reaction conditions, developing effective purification strategies, and designing novel formulations in the pharmaceutical and agrochemical industries.

References

Spectroscopic Profile of 4-Fluoro-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluoro-2-methoxyphenol (CAS No: 450-93-1), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇FO₂ with a molecular weight of 142.13 g/mol . The spectroscopic data presented below has been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.9 - 6.7 | m | Ar-H |

| ~5.7 | s (br) | OH |

| ~3.8 | s | OCH ₃ |

Note: The chemical shifts for the aromatic protons are complex due to spin-spin coupling between the protons and with the fluorine atom. The exact chemical shifts and coupling constants would require experimental determination.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~156 (d) | C -F |

| ~148 | C -OH |

| ~144 | C -OCH₃ |

| ~118 | Ar-C H |

| ~116 | Ar-C H |

| ~114 | Ar-C H |

| ~56 | OC H₃ |

Note: The carbon attached to the fluorine atom is expected to appear as a doublet due to ¹JCF coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below was obtained via Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy.[1]

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1500 | Strong | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 142 | High | [M]⁺ (Molecular Ion) |

| 127 | High | [M-CH₃]⁺ |

| 99 | Medium | [M-CH₃-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, a longer acquisition time and a sufficient number of scans to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.[2][3][4][5]

Methodology:

-

Sample Preparation: this compound, being a liquid at room temperature, can be analyzed neat. No special sample preparation is required.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Spectrum: Place a small drop of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[6][7][8]

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is heated to ensure volatilization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 3. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

4-Fluoro-2-methoxyphenol: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Fluoro-2-methoxyphenol in Synthesis

This compound, also known as 4-fluoroguaiacol, is a valuable fluorinated building block in the fields of medicinal chemistry, agrochemistry, and materials science.[1] The strategic incorporation of a fluorine atom onto the guaiacol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules. The presence of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, all of which are critical parameters in drug discovery and development.[2] This technical guide provides an in-depth overview of this compound, covering its properties, synthesis, and applications, with a focus on its utility as a versatile synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 450-93-1 | [3] |

| Molecular Formula | C₇H₇FO₂ | [3] |

| Molecular Weight | 142.13 g/mol | [3] |

| Appearance | Clear, slightly yellow liquid | |

| Boiling Point | 195 °C (lit.) | [3] |

| Density | 1.247 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.517 (lit.) | [3] |

| Flash Point | 101.6 °C (closed cup) |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | (Detailed data not available in search results) |

| ¹³C NMR | (Detailed data not available in search results) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 142 |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H (aromatic and methyl), C-O, and C-F bonds. |

Synthesis of this compound

A robust synthetic route to this compound can be achieved through a multi-step process starting from 2,4-difluoro-1-nitrobenzene. This pathway involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group to an amine, and finally, diazotization and hydrolysis to yield the desired phenol.

Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

This step is adapted from a patented procedure for a similar synthesis.[4]

-

In a clean, dry round-bottom flask, add toluene, followed by 2,4-difluoro-1-nitrobenzene (1.0 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanol to the reaction mass at 0 °C.

-

Add potassium tert-butoxide (in portions) to the reaction mass while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to 20 °C and stir for an additional 4 hours.

-

Decompose the reaction by adding water. Separate the organic layer, wash with brine, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization from petroleum ether.

Step 2: Synthesis of 4-Fluoro-2-methoxyaniline

This procedure is also based on the aforementioned patent.[4]

-

In an autoclave, add methanol and 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq).

-

Add a slurry of Raney Nickel in methanol to the reaction mass under a nitrogen atmosphere.

-

Stir the reaction mixture at 25-30 °C for 10-15 minutes.

-

Pressurize the autoclave with hydrogen gas and heat the reaction mixture.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture and filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-fluoro-2-methoxyaniline.

Step 3 & 4: Diazotization and Hydrolysis to this compound

This is a general procedure for the conversion of anilines to phenols via a diazonium salt intermediate.[5]

-

Prepare a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in a dilute aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.

-

The this compound can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent. Further purification can be achieved by distillation or column chromatography.

Applications as a Fluorinated Building Block

This compound is a versatile precursor for the synthesis of more complex molecules. One notable application is in the preparation of 4-halo-masked o-benzoquinones (MOBs).[6]

Representative Experimental Protocol:

While a specific protocol for the synthesis of 4-halo-masked o-benzoquinones from this compound was not found in the search results, a general procedure for the oxidative halogenation of phenols can be followed.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) and an oxidizing agent.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 4-halo-masked o-benzoquinone.

Potential Applications in Medicinal Chemistry

The unique substitution pattern of this compound suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.

-

Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties, and the presence of a fluorine atom can enhance this activity.[2]

-

Anticancer Agents: Certain derivatives of benzylphenol have demonstrated cytotoxic effects against cancer cell lines.[2]

-

Anti-inflammatory Agents: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant and anti-inflammatory effects.

Given the role of related phenolic compounds in modulating cell signaling, it is hypothesized that derivatives of this compound could potentially influence pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.[2]

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

| Hazard Statement | Precautionary Statement | Reference(s) |

| Causes skin irritation. | Wash hands thoroughly after handling. | |

| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. | |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Use only outdoors or in a well-ventilated area. | ||

| IF ON SKIN: Wash with plenty of water. | ||

| IF IN EYES: Rinse cautiously with water for several minutes. | ||

| Store in a well-ventilated place. Keep container tightly closed. |

References

- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

The Rising Star of Medicinal Chemistry: A Technical Guide to 4-Fluoro-2-methoxyphenol and Its Therapeutic Potential

For Immediate Release

A deep dive into the pharmacological promise of 4-Fluoro-2-methoxyphenol reveals a versatile scaffold for the development of novel therapeutics targeting inflammation, cancer, and microbial infections. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its potential applications, supported by available data and detailed experimental insights.

Introduction

This compound, a fluorinated guaiacol derivative, is emerging as a molecule of significant interest in the field of medicinal chemistry. The strategic incorporation of a fluorine atom onto the guaiacol scaffold enhances its lipophilicity and metabolic stability, often leading to improved pharmacological properties. This whitepaper consolidates the current understanding of this compound, detailing its synthesis, physicochemical properties, and exploring its potential as a potent anti-inflammatory, anticancer, and antimicrobial agent.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in drug design and development.

| Property | Value | Reference |

| CAS Number | 450-93-1 | |

| Molecular Formula | C₇H₇FO₂ | |

| Molecular Weight | 142.13 g/mol | |

| Boiling Point | 195 °C (lit.) | |

| Density | 1.247 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.517 (lit.) |

Synthesis of this compound

The Rising Potential of 4-Fluoro-2-methoxyphenol Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. When combined with the proven bioactivity of phenolic scaffolds, this strategy gives rise to compounds with significant therapeutic potential. This technical guide delves into the burgeoning field of 4-fluoro-2-methoxyphenol derivatives, with a particular focus on a well-documented class: chalcones and their corresponding dihydropyrazole cyclization products derived from the closely related 4-fluoro-2-hydroxyacetophenone. These derivatives have demonstrated promising antioxidant, anti-inflammatory, and analgesic properties, making them attractive candidates for further investigation and development. This document provides a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action, tailored for researchers and professionals in the pharmaceutical sciences.

Synthesis of Bioactive Derivatives

The primary synthetic route to the most studied bioactive derivatives in this class begins with 4-fluoro-2-hydroxyacetophenone. This starting material can be synthesized from this compound via demethylation. The subsequent synthesis of chalcones and their cyclization to dihydropyrazoles is a robust and well-documented process.

General Synthesis Workflow

Experimental Protocols

Synthesis of 4'-Fluoro-2'-hydroxychalcones (General Procedure)

-

Reaction Setup: Dissolve 4'-fluoro-2'-hydroxyacetophenone and an appropriately substituted benzaldehyde in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as sodium hydroxide, to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, neutralize the reaction mixture and isolate the crude product. Purify the chalcone derivative by recrystallization or column chromatography.[1]

Synthesis of 3,5-Diaryl-4,5-dihydropyrazoles (General Procedure)

-

Reaction Setup: Dissolve the synthesized 4'-fluoro-2'-hydroxychalcone derivative in ethanol.

-

Reagent Addition: Add hydrazine hydrate to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography. After completion, cool the reaction mixture and isolate the precipitated product. Purify the dihydropyrazole derivative by recrystallization.[1]

Bioactivity of this compound Derivatives

A series of 4'-fluoro-2'-hydroxychalcones and their corresponding dihydropyrazole derivatives have been evaluated for their antioxidant, anti-inflammatory, and analgesic activities. The quantitative data from these studies are summarized below.

Antioxidant Activity

The antioxidant potential of these derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined. A lower IC50 value indicates higher antioxidant activity.

| Compound | Substituents on Phenyl Ring B | Derivative Type | IC50 (µg/mL) |

| 5a | 2,4-dimethoxy | Chalcone | 190.56 |

| 5b | 3,4-dimethoxy | Chalcone | 225.07 |

| 5c | 4-thiomethyl | Chalcone | 283.13 |

| 5d | 4-methoxy | Chalcone | 263.77 |

| 6a | 2,4-dimethoxy | Dihydropyrazole | 79.80 |

| 6b | 3,4-dimethoxy | Dihydropyrazole | 101.17 |

| 6c | 4-thiomethyl | Dihydropyrazole | 199.20 |

| 6d | 4-methoxy | Dihydropyrazole | 160.50 |

Data sourced from a study on novel 4'-fluoro-2'-hydroxychalcone derivatives.[1]

Anti-inflammatory Activity

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at different time points after administration of the test compounds.

| Compound | Substituents on Phenyl Ring B | Derivative Type | % Inhibition of Edema (at 6 hours) |

| 5a | 2,4-dimethoxy | Chalcone | 19 |

| 5b | 3,4-dimethoxy | Chalcone | 30 |

| 5c | 4-thiomethyl | Chalcone | 48 |

| 5d | 4-methoxy | Chalcone | 54 |

| 6a | 2,4-dimethoxy | Dihydropyrazole | 6 |

| 6b | 3,4-dimethoxy | Dihydropyrazole | 62 |

| 6c | 4-thiomethyl | Dihydropyrazole | 48 |

| 6d | 4-methoxy | Dihydropyrazole | 74 |

| Celecoxib | - | Reference Drug | 78 |

Data sourced from a study on novel 4'-fluoro-2'-hydroxychalcone derivatives.[1]

Mechanism of Action: Targeting the COX Pathway

The anti-inflammatory effects of these derivatives are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.

Hypothesized Signaling Pathway

Docking studies have suggested that these chalcone and dihydropyrazole derivatives can fit into the active site of the COX-2 enzyme, which supports this proposed mechanism of action.[1]

Detailed Bioassay Protocols

DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). From this, prepare a working solution with an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare serial dilutions of the test compounds in the same solvent.

-

Assay Procedure: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH working solution with varying concentrations of the test compounds.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

-

Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specified dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).

-

Calculation: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Hot Plate Test for Analgesic Activity

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Animal Model: Use mice or rats.

-

Baseline Measurement: Place each animal on the hot plate and record the latency time for a response, such as licking the paws or jumping. This is the baseline reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compounds to the animals.

-

Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction time.

-

Evaluation: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Conclusion and Future Directions

The derivatives of this compound, particularly the chalcones and dihydropyrazoles synthesized from its hydroxylated analogue, represent a promising class of compounds with multifaceted biological activities. The presence of the fluorine atom and the phenolic scaffold likely contributes to their potent antioxidant and anti-inflammatory effects, with a plausible mechanism involving the inhibition of the COX-2 enzyme.

The data presented in this guide underscore the potential of these compounds as leads for the development of novel therapeutic agents for inflammatory conditions and diseases associated with oxidative stress. Future research should focus on:

-

Expanding the chemical diversity: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and toxicological profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of the most promising candidates.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the therapeutic potential of this compound derivatives.

References

Safety and handling precautions for 4-Fluoro-2-methoxyphenol

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No: 450-93-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough guide for laboratory and industrial settings.

Chemical Identification and Physical Properties

This compound, also known as 4-Fluoroguaiacol, is a fluorinated organic compound used in various chemical syntheses.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 450-93-1 | [3][4][5] |

| Molecular Formula | C₇H₇FO₂ | [3][4] |

| Molecular Weight | 142.13 g/mol | [4][6] |

| Appearance | Colorless to light yellow clear liquid | [1][4][7] |

| Boiling Point | 195 °C (lit.) | [4][7] |

| Density | 1.247 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 101.4 - 101.6 °C (214.9 - 215 °F) - closed cup | [3][4][7] |

| Refractive Index | n20/D 1.517 (lit.) | [4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is based on its potential to cause skin, eye, and respiratory irritation.[6]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |

Hazard Pictogram:

Precautionary Statements: [3][4][8]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312

-

Storage: P403+P233, P405

-

Disposal: P501

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors.[8]

-

Use only in a well-ventilated area or under a chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][7][8]

-

Do not eat, drink, or smoke when handling the substance.[1][8]

-

Wash hands and any exposed skin thoroughly after handling.[3][7][8]

-

Keep containers securely sealed when not in use.[8]

-

Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[7]

Caption: General workflow for safely handling this compound.

Storage Conditions

-

Keep containers tightly closed to prevent moisture contact.[7][8]

-

Use polyethylene or polypropylene containers as recommended by the manufacturer.[8]

-

Ensure all containers are clearly labeled and free from leaks.[8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to prevent exposure.

-

Engineering Controls: Work should be performed in a well-ventilated area, preferably within a chemical fume hood to maintain safe atmospheric conditions.[7][8] Eyewash stations and safety showers must be readily accessible.[9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[7][8]

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK).[7]

Caption: Logic for selecting appropriate PPE based on exposure risk.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. Seek medical attention for all exposure incidents.[7][10]

Caption: First aid procedures for different routes of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[7][10]

-

Skin Contact: Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][9][10] If skin irritation occurs, get medical advice.[3]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][7]

-

Ingestion: Do NOT induce vomiting.[11][12] Rinse the mouth with water.[1][7] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][7][12]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12] Water spray may be inefficient.[13]

-

Hazards: The substance is not considered a significant fire risk, but containers may burn.[8] Thermal decomposition can release corrosive and irritating gases and vapors, such as hydrogen fluoride.[7][8]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][12] Cool fire-exposed containers with a water spray from a protected location.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[8] Avoid breathing vapors and ensure adequate ventilation.[8] Wear full protective equipment as described in Section 4.[8]

-

Environmental Precautions: Prevent spillage from entering drains or waterways.[8]

-

Containment and Cleanup:

-

Minor Spills: Absorb the spill with inert material such as sand, earth, or vermiculite.[8] Collect the material into a suitable, labeled container for disposal.[8]

-

Major Spills: Clear the area and move upwind.[8] Alert the fire brigade.[8] Contain the spill using sand or earth.[8] Collect recoverable product into labeled containers.[8] After cleanup, decontaminate all protective equipment before reuse.[8]

-

Caption: Response workflow for minor and major spills.

Disposal Considerations

Dispose of waste contents and containers in accordance with local, regional, and national regulations.[3][7] Waste should be handled by an approved waste disposal plant.[1][7] Do not allow the chemical to enter drains or the environment.

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always refer to the specific SDS provided by the manufacturer before handling this chemical.

References

- 1. This compound | 450-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 450-93-1 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 450-93-1 [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. echemi.com [echemi.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Commercial Suppliers and Technical Profile of 4-Fluoro-2-methoxyphenol (97% Purity)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxyphenol is a fluorinated guaiacol derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. As a versatile building block, it serves as a crucial intermediate in the synthesis of complex organic compounds, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability of this compound at 97% purity, along with detailed experimental protocols for its synthesis and analysis, and an examination of the biological signaling pathways modulated by structurally related methoxyphenols.

Commercial Availability

A number of chemical suppliers offer this compound with a purity of 97% or greater. The following table summarizes the offerings from prominent vendors, including CAS number, molecular formula, and available quantities. Pricing information is subject to change and should be verified on the respective supplier websites.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 450-93-1 | C₇H₇FO₂ | 142.13 g/mol | 97% | 5 g[1] |

| Thermo Scientific | This compound | 450-93-1 | C₇H₇FO₂ | 142.13 g/mol | 97% | 1 g, 25 g[2][3] |

| CP Lab Safety | This compound | 450-93-1 | C₇H₇FO₂ | 142.13 g/mol | min 97% (GC) | 100 g[4] |

Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 195 °C (lit.) | [1] |

| Density | 1.247 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.517 (lit.) | [1] |

| Flash Point | 101.6 °C (closed cup) | [1] |

Experimental Protocols

Synthesis of this compound

While a direct, detailed protocol for the synthesis of this compound was not found in the immediate search, a plausible and commonly employed synthetic route is the selective methoxylation of a suitable precursor. The following protocol is adapted from the synthesis of a structurally related compound, 4-fluoro-2-methoxy-l-nitrobenzene, from 2,4-difluoro-1-nitrobenzene, which illustrates the selective methoxylation of a fluorinated benzene ring.[3]

Reaction Scheme:

A potential synthetic route could involve the selective formylation and subsequent Baeyer-Villiger oxidation of 3-fluoroanisole. An alternative, more direct approach adapted from related syntheses would be the selective methoxylation of 4-fluorocatechol, though this may present challenges with regioselectivity. A multi-step synthesis starting from 2,4-difluoronitrobenzene is outlined in a patent for a related compound and can be adapted.[3]

Materials:

-

2,4-Difluoronitrobenzene

-

Methanol

-

Potassium tert-butoxide

-

Toluene

-

Hydrochloric acid

-

Raney Nickel

-

Sodium Nitrite

-

Sulfuric Acid

-

Water

Procedure:

-

Preparation of 4-fluoro-2-methoxy-l-nitrobenzene: In a round bottom flask, dissolve 2,4-difluoronitrobenzene in toluene. Cool the mixture to 0°C and slowly add methanol. Add potassium tert-butoxide portion-wise while maintaining the temperature at 0°C. Stir for 15-30 minutes at 0°C, then allow the reaction to warm to 20°C and stir for 4 hours. Quench the reaction with water.[3]

-

Reduction to 4-fluoro-2-methoxyaniline: The resulting 4-fluoro-2-methoxy-l-nitrobenzene is reduced to the corresponding aniline. In an autoclave, charge methanol and 4-fluoro-2-methoxy-l-nitrobenzene. Add a slurry of Raney Nickel in methanol under a nitrogen atmosphere. Pressurize the autoclave with hydrogen gas and heat to facilitate the reduction.

-

Diazotization and Hydrolysis: Prepare a solution of 4-fluoro-2-methoxyaniline in aqueous sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt. The resulting diazonium salt solution is then added to boiling water to hydrolyze the diazonium group to a hydroxyl group, yielding this compound.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quality Control and Characterization: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and confirming the identity of this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic performance.

Materials:

-

This compound sample

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

-

Pyridine (anhydrous)

-

Ethyl acetate (HPLC grade)

Procedure:

-

Sample Preparation: Dissolve a small amount (1-5 mg) of the this compound sample in ethyl acetate.

-

Derivatization: To the sample solution, add an excess of the silylating agent (MSTFA with 1% TMCS) and a small amount of pyridine. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to its trimethylsilyl (TMS) ether.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5MS). A typical temperature program would be an initial hold at a lower temperature (e.g., 80°C) followed by a ramp to a higher temperature (e.g., 280°C) to ensure separation of the analyte from any impurities.

-

Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum of the TMS-derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification.

-

Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways directly modulated by this compound are limited, research on structurally similar methoxyphenolic compounds provides valuable insights into their potential mechanisms of action. For instance, 2-methoxy-4-vinylphenol, a naturally occurring phenolic compound, has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5]

Inhibition of NF-κB and MAPK Signaling Pathways

LPS (lipopolysaccharide), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in immune cells such as macrophages. This activation leads to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂). The expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is controlled by the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades.

2-methoxy-4-vinylphenol has been demonstrated to inhibit the LPS-induced production of NO and PGE₂ by suppressing the expression of iNOS and COX-2 in RAW264.7 macrophage cells.[5] This inhibitory effect is achieved through the suppression of both the NF-κB and MAPK pathways. Specifically, it was shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus by inhibiting the degradation of its inhibitor, IκB.[5] Furthermore, it was observed to block the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK.[5]

The following diagram illustrates the inhibitory effect of a methoxyphenolic compound on these pro-inflammatory signaling pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Halo-Masked o-Benzoquinones Using 4-Fluoro-2-methoxyphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-halo-masked o-benzoquinones, versatile intermediates in organic synthesis, utilizing 4-fluoro-2-methoxyphenol as a key starting material. The primary transformation involves the oxidative dearomatization of this compound to generate the corresponding 4-fluoro-masked o-benzoquinone (o-quinone monoketal) in situ. This protocol offers a reliable method for accessing these valuable building blocks, which can be subsequently employed in various cycloaddition reactions to construct complex molecular architectures. Furthermore, this note discusses the potential biological implications of halo-benzoquinones, including their role in inducing oxidative stress and modulating key cellular signaling pathways.

Introduction

Masked o-benzoquinones (MOBs), specifically 6,6-dimethoxycyclohexa-2,4-dienones, are highly reactive and synthetically useful intermediates.[1][2] Their diene system allows them to participate in Diels-Alder reactions, providing access to highly functionalized bicyclo[2.2.2]octenone scaffolds.[3] The introduction of a halogen atom at the 4-position can modulate the electronic properties and reactivity of the diene, making 4-halo-masked o-benzoquinones particularly interesting for the synthesis of novel compounds.[3] this compound is a commercially available precursor for the generation of 4-fluoro-masked o-benzoquinones. The key synthetic step is an oxidative dearomatization, often achieved using hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA).[3]

Halogenated quinones, in general, have been identified as a class of compounds with significant biological activity. They are known to induce cellular responses through the generation of reactive oxygen species (ROS), leading to oxidative stress and downstream effects on cellular signaling.[1][4] Understanding the synthesis and biological context of these molecules is crucial for their application in medicinal chemistry and drug development.

Data Presentation

Table 1: Synthesis of 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone

| Precursor | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| This compound | Phenyliodine(III) diacetate (PIDA) | Methanol | 10 min | 85 | [3] |

Experimental Protocols

Synthesis of 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone

This protocol is adapted from the work of Peddinti and coworkers.[3]

Materials:

-

This compound

-

Phenyliodine(III) diacetate (PIDA)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add phenyliodine(III) diacetate (PIDA) (1.1 mmol) in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone.

Characterization Data for 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone:

-

Yield: 85%[3]

-

¹H NMR (400 MHz, CDCl₃): δ 6.95 (dd, J = 10.0, 2.8 Hz, 1H), 6.34 (dd, J = 10.0, 2.0 Hz, 1H), 6.10 (dd, J = 12.4, 2.8 Hz, 1H), 3.30 (s, 6H).

-

¹³C NMR (100 MHz, CDCl₃): δ 178.9, 153.2 (d, J = 252.0 Hz), 140.1 (d, J = 12.0 Hz), 130.4, 122.9 (d, J = 24.0 Hz), 95.5, 51.9 (2C).

Note: The provided NMR data is based on the characterization of similar compounds and typical chemical shifts. For precise data, refer to the supplementary information of the cited literature.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the synthesis of 4-fluoro-masked o-benzoquinone.

Potential Signaling Pathways Affected by Halobenzoquinones

Halobenzoquinones are known to induce oxidative stress, which can impact various cellular signaling pathways.[1][5]

1. Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

Caption: Induction of oxidative stress by 4-halo-masked o-benzoquinones.

2. Modulation of RAS and PI3K-AKT Signaling Pathways

Some studies have shown that halobenzoquinones can impact cancer-related signaling pathways such as the RAS and PI3K-AKT pathways.[5]

Caption: Potential impact of halobenzoquinones on cellular signaling.

References

Application Notes and Protocols: Synthesis of Fluorinated Masked o-Benzoquinones and their Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Masked o-benzoquinones are versatile synthetic intermediates, particularly in the construction of complex polycyclic scaffolds via Diels-Alder reactions.[2] This application note details the synthesis of a key fluorinated building block, 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone (a fluorinated masked o-benzoquinone), from 4-fluoro-2-methoxyphenol and its subsequent use in the synthesis of fluorinated bicyclo[2.2.2]octenone derivatives. These derivatives are valuable scaffolds in the development of novel therapeutics.[3][4]

Synthesis of 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone

The synthesis of the fluorinated masked o-benzoquinone is achieved through the oxidation of this compound using a hypervalent iodine reagent, phenyliodine(III) diacetate (PIDA), in methanol. This method provides a stable and isolable masked o-benzoquinone.[2][5]

Reaction Scheme

Caption: Oxidation of this compound to its masked o-benzoquinone.

Experimental Protocol: Synthesis of 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone

-

Reaction Setup: To a solution of this compound (1.0 mmol) in methanol (10 mL), add phenyliodine(III) diacetate (PIDA) (1.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone.

Characterization Data

| Compound | Formula | MW | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 4-Fluoro-6,6-dimethoxycyclohexa-2,4-dienone | C8H9FO3 | 172.15 | Yellow oil | 6.95 (dd, J = 10.5, 2.5 Hz, 1H), 6.35 (dd, J = 10.5, 2.0 Hz, 1H), 6.10 (d, J = 2.0 Hz, 1H), 3.30 (s, 6H) | 184.2, 158.5 (d, J = 250 Hz), 145.1, 125.8 (d, J = 25 Hz), 118.9 (d, J = 10 Hz), 97.2, 52.1 |

Diels-Alder Reaction of Fluorinated Masked o-Benzoquinone

The in situ generated or isolated 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone readily participates in [4+2] cycloaddition reactions with a variety of dienophiles to yield highly functionalized fluorinated bicyclo[2.2.2]octenone derivatives. These reactions proceed with high regio- and stereoselectivity.[2][5]

General Reaction Scheme

Caption: Diels-Alder reaction of the fluorinated masked o-benzoquinone.

Experimental Workflow

Caption: Experimental workflow for the one-pot synthesis of fluorinated bicyclo[2.2.2]octenones.

Experimental Protocols for Diels-Alder Reactions

Method A: Room Temperature

-

To a solution of this compound (1.0 mmol) and the desired dienophile (5.0 mmol) in methanol (10 mL), add PIDA (1.1 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the bicyclo[2.2.2]octenone product.

Method B: Elevated Temperature

-

To a solution of this compound (1.0 mmol) and the desired dienophile (5.0 mmol) in methanol (10 mL), add PIDA (1.1 mmol).

-

Heat the reaction mixture to 50°C and stir for 1 hour.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Diels-Alder Reaction Data with Various Dienophiles

| Dienophile | Product | Method | Time (h) | Yield (%) |

| Methyl acrylate | Methyl 2-fluoro-1,4-dimethoxy-3-oxobicyclo[2.2.2]oct-7-ene-5-carboxylate | A | 24 | 61 |

| B | 1 | 72 | ||

| Methyl methacrylate | Methyl 2-fluoro-5-methyl-1,4-dimethoxy-3-oxobicyclo[2.2.2]oct-7-ene-5-carboxylate | A | 24 | 65 |

| B | 1 | 75 | ||

| Methyl vinyl ketone | 5-Acetyl-2-fluoro-1,4-dimethoxybicyclo[2.2.2]oct-7-en-3-one | A | 24 | 70 |

| B | 1 | 82 |

Applications in Drug Discovery

The fluorinated bicyclo[2.2.2]octenone core is a rigid, three-dimensional scaffold that can be further elaborated to access a wide range of structurally diverse molecules. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of these compounds. Bridged bicyclic compounds are increasingly utilized as bioisosteres for planar aromatic rings in drug design, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[3] The synthetic accessibility of these fluorinated scaffolds opens up new avenues for the exploration of novel chemical space in the pursuit of new therapeutic agents for a variety of diseases.[4]

Conclusion

This application note provides a detailed protocol for the synthesis of 4-fluoro-6,6-dimethoxycyclohexa-2,4-dienone from this compound and its subsequent application in the construction of fluorinated bicyclo[2.2.2]octenone derivatives through Diels-Alder reactions. The presented methodologies are robust and provide good to excellent yields of the desired products. The resulting fluorinated bicyclic compounds are valuable building blocks for medicinal chemistry and drug discovery programs, offering unique three-dimensional structures with the potential for enhanced biological activity and improved pharmacokinetic profiles.

References

- 1. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Volume # 5(84), September - October 2012 — "Polyfluorinated cyclohexadienones: suitable intermediates for the selective synthesis of complex organofluoric substances" [notes.fluorine1.ru]

- 5. Diels–Alder reactions of 4-halo masked o-benzoquinones. Experimental and theoretical investigations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Polymerization of 4-Fluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(4-fluoro-2-methoxyphenol), a fluorinated polymer with potential applications in materials science and drug development. The methodologies described are based on established principles of enzymatic and oxidative polymerization of phenolic compounds.

Introduction

Poly(this compound) is a polymer whose properties can be tailored for various applications, leveraging the unique characteristics imparted by the fluorine and methoxy substituents on the aromatic ring. The polymerization of its monomer, this compound, can be achieved through several methods, with enzymatic and oxidative polymerizations being two prominent approaches. Enzymatic polymerization, often utilizing horseradish peroxidase (HRP), offers a green and selective route under mild conditions. In contrast, oxidative coupling polymerization provides a chemical method for synthesizing the polymer. The resulting polymer's structure, molecular weight, and polydispersity can be controlled by adjusting the reaction parameters.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic polymerization of a structurally similar monomer, 4-methoxyphenol, which can serve as a reference for the polymerization of this compound.

Table 1: Reaction Conditions for Enzymatic Polymerization of 4-Methoxyphenol

| Parameter | Value |

| Monomer | 4-Methoxyphenol |

| Catalyst | Horseradish Peroxidase (HRP) |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |

| Solvent System | Aqueous micelle system (Sodium Dodecyl Sulfate) |

| Temperature | Room Temperature |

| Reaction Time | Not Specified |

Table 2: Polymer Characterization Data for Poly(4-methoxyphenol) [1]

| Property | Value |

| Yield | High (exact value not specified) |

| Number-Average Molecular Weight (Mn) | ~1000 g/mol |

| Polymer Structure | Contains both phenylene and oxyphenylene units |

| Solubility | Soluble in acetone, DMF, DMSO, and THF |

Experimental Protocols

Protocol 1: Enzymatic Polymerization using Horseradish Peroxidase (HRP)

This protocol describes the synthesis of poly(this compound) using horseradish peroxidase as a catalyst.

Materials:

-

This compound (monomer)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Phosphate Buffer (pH 7.0)

-